(4-Fluoro-2-(trifluoromethyl)phenyl)(4-(2-methoxy-5-((3-methylpiperidin-1-yl)sulfonyl)phenyl)piperazin-1-yl)methanone

Description

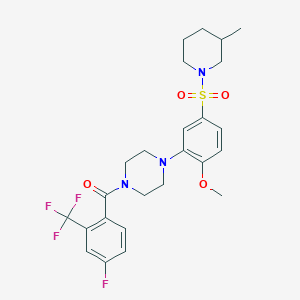

The compound "(4-Fluoro-2-(trifluoromethyl)phenyl)(4-(2-methoxy-5-((3-methylpiperidin-1-yl)sulfonyl)phenyl)piperazin-1-yl)methanone" is a structurally complex molecule featuring a piperazine core linked to two distinct aromatic moieties. The left-hand side of the molecule contains a 4-fluoro-2-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing effects due to the fluorine and trifluoromethyl substituents. The right-hand side comprises a 2-methoxy-5-((3-methylpiperidin-1-yl)sulfonyl)phenyl group, where the sulfonyl bridge connects a substituted piperidine ring to the phenyl ring. This design combines lipophilic (trifluoromethyl, piperidine) and polar (sulfonyl, methoxy) elements, likely influencing its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

[4-fluoro-2-(trifluoromethyl)phenyl]-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29F4N3O4S/c1-17-4-3-9-32(16-17)37(34,35)19-6-8-23(36-2)22(15-19)30-10-12-31(13-11-30)24(33)20-7-5-18(26)14-21(20)25(27,28)29/h5-8,14-15,17H,3-4,9-13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILVAPARIANLEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29F4N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(trifluoromethyl)phenylsulfonyl]phenyl}piperazino)methanone involves multiple steps, starting with the preparation of the core phenyl and piperazino structures. Common synthetic routes include:

Nucleophilic Substitution: Introduction of the fluoro and trifluoromethyl groups onto the phenyl ring.

Sulfonylation: Addition of the sulfonyl group to the piperazino moiety.

Methoxylation: Incorporation of the methoxy group under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Key steps include:

Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

Purification: Techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(trifluoromethyl)phenylsulfonyl]phenyl}piperazino)methanone undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of specific groups to lower oxidation states.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Substituting Agents: Such as halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order fluorinated compounds, while reduction may produce simpler derivatives.

Scientific Research Applications

4-Fluoro-2-(trifluoromethyl)phenylsulfonyl]phenyl}piperazino)methanone has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)phenylsulfonyl]phenyl}piperazino)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. Key pathways involved include:

Enzyme Inhibition: Blocking the activity of specific enzymes.

Receptor Modulation: Altering the function of cellular receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperazine-based sulfonyl derivatives, which are frequently studied for their biological activities. Below is a detailed comparison with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations

Sulfonyl Group Variations :

- The target compound’s 3-methylpiperidinylsulfonyl group distinguishes it from analogs in , which predominantly feature phenylsulfonyl moieties (e.g., 7n, 7o). The piperidinylsulfonyl group may enhance conformational flexibility and membrane permeability compared to rigid phenylsulfonyl derivatives .

- Compounds with 4-trifluoromethylphenyl substituents (e.g., 7o, 7q) exhibit increased lipophilicity, which correlates with improved cellular uptake in antiproliferative assays .

Fluorinated Aromatic Rings: The 4-fluoro-2-(trifluoromethyl)phenyl group in the target compound mirrors the fluorinated motifs in (Compound 25) and (Compound 40). Fluorine atoms are known to enhance metabolic stability and receptor binding affinity through hydrophobic and electrostatic interactions .

Methoxy Substituents :

- The 2-methoxy group on the phenyl ring in the target compound is analogous to 7n and 7q. Methoxy groups can improve solubility and influence electronic effects on adjacent sulfonyl or piperazine moieties .

The presence of a tetrazole-thioether in these analogs (absent in the target compound) may contribute to their activity via metal coordination or redox modulation . Compound 40 () highlights the importance of fluorine positioning in receptor selectivity, a factor that may extend to the target compound’s pharmacological profile .

Research Implications and Limitations

- Synthetic Accessibility : The target compound’s synthesis likely follows protocols similar to those in , where α-halogenated ketones react with tetrazole-thiols under basic conditions. However, the incorporation of a 3-methylpiperidinylsulfonyl group may require specialized sulfonation steps .

- Data Gaps: No explicit biological data (e.g., IC50, receptor binding) are available for the target compound. Future studies should prioritize assays comparing its activity to phenylsulfonyl analogs.

- Structural Optimization : Modifying the piperidinyl group (e.g., varying alkyl substituents) could further tune solubility and target engagement, as seen in piperazine/piperidine-based drug candidates .

Biological Activity

The compound (4-Fluoro-2-(trifluoromethyl)phenyl)(4-(2-methoxy-5-((3-methylpiperidin-1-yl)sulfonyl)phenyl)piperazin-1-yl)methanone , also known by its CAS number 924564-95-4 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 563.005 g/mol . The structure features a trifluoromethyl group, a piperazine moiety, and a sulfonamide linkage, which are critical for its biological activity.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, research on TASIN analogs, which share structural similarities, demonstrated selective cytotoxicity against cancer cell lines with specific mutations (e.g., APC mutations) while sparing normal cells. This selectivity indicates a potential mechanism involving the inhibition of cholesterol biosynthesis pathways, particularly targeting the Emopamil Binding Protein .

The proposed mechanism of action involves:

- Inhibition of Oncogenic Pathways : The compound may disrupt signaling pathways associated with cancer cell proliferation.

- Selective Cytotoxicity : It shows preferential toxicity towards mutated cancer cells over normal cells, which is crucial for minimizing side effects during treatment .

Research Findings

A series of structure-activity relationship (SAR) studies have been conducted to better understand how modifications to the compound's structure influence its biological activity. Key findings include:

Case Studies

- Case Study 1 : A study evaluated the effects of a related compound on colon cancer cell lines, revealing an IC50 (half-maximal inhibitory concentration) value in the low nanomolar range, indicating potent activity against cancer cells with specific genetic alterations .

- Case Study 2 : Another investigation focused on the pharmacokinetics and metabolic stability of similar piperazine derivatives, highlighting the importance of structural modifications for improving drug-like properties such as solubility and stability in biological systems .

Q & A

(Basic) What are the critical synthetic steps for preparing this compound, and how are intermediates characterized?

Answer:

The synthesis involves sequential coupling of the fluorophenyl trifluoromethyl moiety with a piperazine-sulfonyl intermediate. Key steps include:

- Sulfonation: Introduction of the sulfonyl group via reaction of a methoxyphenyl precursor with 3-methylpiperidine sulfonyl chloride under anhydrous conditions (e.g., DCM solvent, 0–5°C) .

- Piperazine Coupling: Nucleophilic substitution between the sulfonated intermediate and the fluorophenyl trifluoromethyl ketone, typically using a base like triethylamine to deprotonate the piperazine nitrogen .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Characterization: Intermediates are validated via H/C NMR (confirming sulfonyl and piperazine linkages) and LC-MS (monitoring mass-to-charge ratios) .

(Advanced) How can researchers optimize reaction conditions to mitigate low yields during the sulfonation step?

Answer:

Common yield-limiting factors and solutions include:

- Temperature Control: Excess heat can lead to sulfonic acid byproducts. Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance sulfonyl group reactivity but require strict moisture exclusion to avoid hydrolysis .

- Catalyst Use: Catalytic DMAP (4-dimethylaminopyridine) accelerates sulfonation by stabilizing transition states .

- Workup Optimization: Quenching with ice-cold water followed by rapid extraction prevents intermediate degradation .

(Basic) Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Stretching vibrations at 1150–1250 cm (S=O) and 1650–1750 cm (C=O) validate sulfonyl and ketone groups .

- High-Resolution Mass Spectrometry (HRMS): Matches experimental molecular ion ([M+H]) to theoretical mass (±2 ppm) .

(Advanced) How should researchers resolve contradictions between computational predictions and experimental solubility data?

Answer:

Discrepancies often arise from:

- Crystal Packing Effects: X-ray crystallography (e.g., CCDC data) can reveal intermolecular interactions (e.g., π-stacking) that reduce solubility compared to in silico predictions .

- Protonation State: Adjusting pH during solubility assays (e.g., using buffers) accounts for ionizable piperazine nitrogens, which influence logP values .

- Solvent Polarity: Experimental testing in DMSO-water mixtures (e.g., 10% DMSO) mimics physiological conditions better than pure solvents .

(Advanced) What computational strategies are effective for predicting the compound’s binding affinity to neurological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with serotonin/dopamine receptors. Focus on the sulfonyl group’s hydrogen bonding with conserved residues (e.g., Asp110 in 5-HT) .

- MD Simulations: GROMACS or AMBER simulations (50–100 ns) assess stability of ligand-receptor complexes, emphasizing piperazine flexibility and fluorophenyl hydrophobic interactions .

- QSAR Modeling: Train models using descriptors like molar refractivity and topological polar surface area (TPSA) to correlate structural features with activity .

(Basic) What methodologies assess the compound’s stability under physiological conditions?

Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via HPLC at 24/48/72-hour intervals .

- Thermogravimetric Analysis (TGA): Determines decomposition temperature (>200°C indicates suitability for high-temperature applications) .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Answer:

- Substituent Variation: Replace the 3-methylpiperidine group with bulkier tert-butylpiperidine to sterically hinder off-target binding .

- Bioisosteric Replacement: Substitute the trifluoromethyl group with a cyano (-CN) group to maintain electronegativity while reducing metabolic liability .

- Pharmacophore Mapping: Overlay active/inactive derivatives in MOE or Discovery Studio to identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) .

(Basic) What safety precautions are essential when handling this compound in vitro?

Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Conduct reactions in a fume hood due to potential release of volatile sulfonic acids .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .

(Advanced) How do researchers validate the compound’s purity when batch-to-batch variability is observed?

Answer:

- HPLC-DAD/MS: Compare retention times and UV spectra across batches; >99.5% area under the curve indicates consistency .

- Elemental Analysis: Match experimental C/H/N/S values to theoretical calculations (±0.4% tolerance) .

- Counterion Analysis: Ion chromatography detects trace sulfate or chloride impurities from incomplete sulfonation .

(Advanced) What mechanistic insights explain the compound’s conflicting activity profiles across kinase inhibition assays?

Answer:

- ATP-Binding Pocket Variability: Differential interactions with hinge regions (e.g., hydrophobic vs. polar residues in CDK2 vs. MAPK) .

- Allosteric Modulation: Sulfonyl-piperazine moieties may stabilize inactive kinase conformations in a target-specific manner .

- Off-Target Effects: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.